Lipophilicity-Driven Differentiation: XLogP3 Comparison vs. Parent Phenoxyacetamide Scaffold
The compound displays a computed XLogP3 of 5, which is approximately 3.8 log units higher than that of the unsubstituted 2-phenoxyacetamide scaffold (XLogP3 ~1.2) and substantially exceeds the values for mono-N-benzyl or N-phenyl analogs (typical XLogP3 range 2.5–4.0). This high lipophilicity, driven by the dual N-benzyl groups plus the para-chlorophenoxy motif, is predicted to significantly enhance passive membrane permeability relative to the parent scaffold [1]. In related phenoxyacetamide series, increasing logP has been quantitatively associated with improved cell-based potency due to higher intracellular exposure [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.0 (PubChem 2025.09.15 release) |
| Comparator Or Baseline | 2-Phenoxyacetamide: XLogP3 ~1.2; N-phenyl-2-phenoxyacetamide: XLogP3 ~3.0–3.5 (estimated from PubChem data) |
| Quantified Difference | Δ XLogP3 ≈ +3.8 vs. parent 2-phenoxyacetamide |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
For procurement decisions involving permeability-limited assays (e.g., cell-based phenotypic screens, CNS-target campaigns), the 3.8-logP advantage predicts meaningfully higher membrane flux than simpler phenoxyacetamides, making this compound the appropriate choice when high lipophilicity is a design requirement.
- [1] PubChem Compound Summary. N,N-Dibenzyl-2-(4-chlorophenoxy)acetamide, CID 1277492. Computed Properties: XLogP3 = 5. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1277492 (accessed 2026-04-27). View Source
- [2] Wei Shen, Shian Yu, Jiaming Zhang, et al. (2014). Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Molecules, 19(11), 18654–18668. DOI: 10.3390/molecules191118654. View Source
